molecular formula C5H3BrN4 B13111575 3-Amino-5-bromopyrazine-2-carbonitrile

3-Amino-5-bromopyrazine-2-carbonitrile

Cat. No.: B13111575
M. Wt: 199.01 g/mol
InChI Key: KCIKEQXZPRBSEX-UHFFFAOYSA-N
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Description

3-Amino-5-bromopyrazine-2-carbonitrile is an organic compound with the molecular formula C5H3BrN4 It is a derivative of pyrazine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a nitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromopyrazine-2-carbonitrile typically involves the bromination of 3-amino-2-cyanopyrazine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity and ensure selective bromination at the 5-position .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromopyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-5-bromopyrazine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the synthesis of bioactive compounds.

    Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of oncology.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromopyrazine-2-carbonitrile is primarily related to its ability to participate in various chemical reactions. The amino group can form hydrogen bonds, while the bromine atom can act as a leaving group in substitution reactions. These properties make it a versatile intermediate in organic synthesis, enabling the formation of diverse molecular structures .

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

3-amino-5-bromopyrazine-2-carbonitrile

InChI

InChI=1S/C5H3BrN4/c6-4-2-9-3(1-7)5(8)10-4/h2H,(H2,8,10)

InChI Key

KCIKEQXZPRBSEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C(=N1)C#N)N)Br

Origin of Product

United States

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